N-((6-(trifluoromethyl)pyridin-3-yl)methyl)cyclohexanamine
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Overview
Description
N-((6-(trifluoromethyl)pyridin-3-yl)methyl)cyclohexanamine is a chemical compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a cyclohexanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-(trifluoromethyl)pyridin-3-yl)methyl)cyclohexanamine typically involves the reaction of a trifluoromethyl-substituted pyridine derivative with a cyclohexanamine. One common method involves the use of (Z)-N-(methyl(1-(6-(trifluoromethyl)pyridin-3-yl)ethyl)-λ4-sulfanylidene)cyanamide as a starting material. This compound undergoes an oxidation reaction in the presence of sodium permanganate (NaMnO4) in acetonitrile at low temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve scalable processes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient synthesis. The use of advanced purification techniques, such as chromatography and crystallization, is also common to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-((6-(trifluoromethyl)pyridin-3-yl)methyl)cyclohexanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like sodium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group and the pyridine ring can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Sodium permanganate (NaMnO4) in acetonitrile at low temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
N-((6-(trifluoromethyl)pyridin-3-yl)methyl)cyclohexanamine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of N-((6-(trifluoromethyl)pyridin-3-yl)methyl)cyclohexanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets. The pyridine ring and cyclohexanamine moiety contribute to the overall molecular stability and reactivity, allowing the compound to exert its effects through various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N-methyl-1-[6-(trifluoromethyl)pyridin-3-yl]methanamine: This compound shares the trifluoromethyl-pyridine structure but differs in the amine group attached.
N-(methyl(oxo)(1-(6-(trifluoromethyl)pyridin-3-yl)ethyl)-λ6-sulfanylidene)cyanamide: Another related compound with a similar pyridine structure but different functional groups.
Uniqueness
N-((6-(trifluoromethyl)pyridin-3-yl)methyl)cyclohexanamine is unique due to the presence of the cyclohexanamine moiety, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]cyclohexanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2/c14-13(15,16)12-7-6-10(9-18-12)8-17-11-4-2-1-3-5-11/h6-7,9,11,17H,1-5,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSNOWOLOBLZDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC2=CN=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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